molecular formula C9H6BrFN2O2 B13940771 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone

7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone

Cat. No.: B13940771
M. Wt: 273.06 g/mol
InChI Key: WLBYJWBKQVMZIR-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: Starting with a suitable aromatic diamine and a diketone, the quinoxaline core can be formed through a condensation reaction.

    Bromination and Fluorination:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxy-containing reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide using oxidizing agents.

    Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction may produce dihydroquinoxalinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-8-fluoroquinoxalinone: Lacks the methoxy group but shares similar structural features.

    8-Fluoro-3-methoxyquinoxalinone: Lacks the bromine atom but has similar properties.

    7-Bromo-3-methoxyquinoxalinone: Lacks the fluorine atom but is structurally related.

Uniqueness

7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the quinoxalinone core. This combination of functional groups may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

7-bromo-8-fluoro-3-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9-8(14)13-7-5(12-9)3-2-4(10)6(7)11/h2-3H,1H3,(H,13,14)

InChI Key

WLBYJWBKQVMZIR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=C(C=C2)Br)F)NC1=O

Origin of Product

United States

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